molecular formula C12H12FNO2S2 B10924855 N-(3,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide

N-(3,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10924855
M. Wt: 285.4 g/mol
InChI Key: FVGOJURPLCGYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction of 3,5-dimethylaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of sulfonamides with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,5-DIMETHYLPHENYL)-2-THIOPHENESULFONAMIDE: Similar structure but lacks the fluorine atom.

    N~2~-(3,5-DIMETHYLPHENYL)-5-CHLORO-2-THIOPHENESULFONAMIDE: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3

InChI Key

FVGOJURPLCGYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.